Oxytocin, tri-gly-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

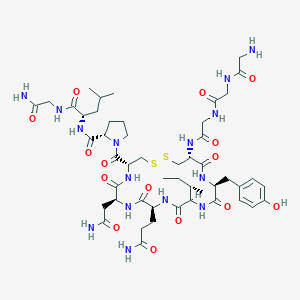

Oxytocin, tri-gly-, also known as Oxytocin, tri-gly-, is a useful research compound. Its molecular formula is C49H75N15O15S2 and its molecular weight is 1178.3 g/mol. The purity is usually 95%.

The exact mass of the compound Oxytocin, tri-gly- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pituitary Hormones - Pituitary Hormones, Posterior - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Oxytocin, tri-gly- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxytocin, tri-gly- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Therapeutic Applications

1.1 Obesity Management

Recent studies have highlighted the efficacy of oxytocin in regulating appetite and body weight. Chronic administration of oxytocin has been shown to decrease food intake and promote weight loss in various animal models and humans, particularly those with obesity-related conditions. For instance, oxytocin treatment effectively reduced caloric intake in diet-induced obese (DIO) rodents and nonhuman primates, indicating its potential as a therapeutic agent for obesity management .

1.2 Autism Spectrum Disorder (ASD)

Oxytocin has gained attention for its potential role in treating social deficits associated with ASD. Research indicates that oxytocin administration can enhance social cognition and improve behavioral outcomes in individuals with ASD. Case studies have demonstrated positive effects on social interactions and emotional recognition following oxytocin treatment .

1.3 Cardiovascular Health

Oxytocin's influence extends to cardiovascular health, where it has been implicated in regulating blood pressure and heart rate. Studies suggest that oxytocin may help mitigate stress-induced cardiovascular responses, offering a potential therapeutic avenue for managing hypertension and related disorders .

1.4 Anxiety and Depression

The neuropsychiatric applications of oxytocin are also noteworthy. Research indicates that oxytocin may alleviate symptoms of anxiety and depression by modulating stress responses and enhancing emotional bonding. Ongoing clinical trials are exploring its efficacy as an adjunct treatment for mood disorders .

Case Studies

Challenges and Future Directions

Despite the promising applications of oxytocin, several challenges remain:

- Stability Issues : Formulations of oxytocin must address stability concerns to ensure efficacy over time. Research is ongoing to develop heat-stable formulations that can withstand varying storage conditions .

- Long-term Effects : More extensive clinical trials are necessary to understand the long-term effects of oxytocin treatment across different populations.

- Individual Variability : Responses to oxytocin can vary significantly among individuals, necessitating personalized approaches to therapy.

化学反応の分析

pH and Temperature Dependence

Research indicates that the stability of oxytocin is significantly influenced by pH and temperature. A study investigated the degradation kinetics of oxytocin under varying pH levels (2.0, 4.5, 7.0, and 9.0) at elevated temperatures (40°C to 80°C). The findings revealed:

-

Degradation Rate Constants : The degradation followed pseudo-first-order kinetics, with the fastest degradation occurring at pH 9.0.

-

Activation Energy : The highest activation energy (116.3 kJ/mol) was observed at pH 4.5, indicating that this formulation is the most stable under thermal stress.

Identified Degradation Products

The degradation products of oxytocin were categorized based on their formation conditions:

-

At pH 2.0 , deamidation was predominant, affecting Gln4, Asn5, and Gly9-NH2.

-

At pH 4.5, 7.0, and 9.0 , various forms of tri- and tetrasulfide-containing oxytocin were identified, alongside different types of disulfide-linked dimers and larger aggregates.

The presence of these degradation products suggests that oxytocin undergoes complex reactions influenced by environmental conditions .

Deamidation Mechanism

Deamidation occurs primarily through acid-catalyzed hydrolysis at low pH levels, leading to fragmentation or the formation of cyclic imides under neutral to alkaline conditions. This process can significantly alter the peptide's structure and function.

Disulfide Exchange Reactions

The stability of the disulfide bond between Cys1 and Cys6 is critical for oxytocin's integrity:

-

At neutral to alkaline pH levels, thiol exchange can lead to dimerization.

-

Under acidic conditions, disulfide exchange proceeds via a sulfenium cation mechanism.

These reactions can result in covalent aggregates that may diminish biological activity .

特性

CAS番号 |

16639-11-5 |

|---|---|

分子式 |

C49H75N15O15S2 |

分子量 |

1178.3 g/mol |

IUPAC名 |

(2S)-1-[(4R,7S,10S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H75N15O15S2/c1-5-25(4)41-48(78)58-28(12-13-35(51)66)43(73)60-31(17-36(52)67)44(74)62-33(49(79)64-14-6-7-34(64)47(77)61-29(15-24(2)3)42(72)56-19-37(53)68)23-81-80-22-32(57-40(71)21-55-39(70)20-54-38(69)18-50)46(76)59-30(45(75)63-41)16-26-8-10-27(65)11-9-26/h8-11,24-25,28-34,41,65H,5-7,12-23,50H2,1-4H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,54,69)(H,55,70)(H,56,72)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,77)(H,62,74)(H,63,75)/t25-,28-,29-,30-,31-,32-,33-,34-,41?/m0/s1 |

InChIキー |

GSQPHYUVUWFHDE-XIJIAEDBSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

異性体SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

正規SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

配列 |

GGGCYIQNCPLG |

同義語 |

oxytocin, tri-Gly- oxytocin, triglycine- TGOT tri-Gly-oxytocin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。